

In-Depth Technical Guide: 3-(Methylsulfonyl)benzylamine Hydrochloride

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Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzylamine hydrochloride

Cat. No.: B580239

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CAS Number: 855267-50-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Methylsulfonyl)benzylamine hydrochloride**, a chemical compound of interest in synthetic and medicinal chemistry. Due to the limited availability of in-depth experimental data in peer-reviewed literature, this document consolidates available chemical and physical properties, proposes a putative synthetic pathway based on related compounds, and discusses potential areas of application.

Chemical and Physical Properties

3-(Methylsulfonyl)benzylamine hydrochloride is a stable, solid organic compound. The following table summarizes its key quantitative data.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Value	Source
CAS Number	855267-50-4	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₁₂ ClNO ₂ S	[1] [3]
Molecular Weight	221.71 g/mol	
IUPAC Name	(3-(methylsulfonyl)phenyl)methanamine hydrochloride	[1]
Synonyms	(3-(Methylsulphonyl)phenyl)methyamine hydrochloride, 3-(Aminomethyl)phenyl methyl sulphone hydrochloride, (3-(Methylsulfonyl)phenyl)methanamine hydrochloride	[1]
Appearance	Solid	
Purity	Typically >97%	
Storage	Inert atmosphere, room temperature	

Proposed Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of **3-(Methylsulfonyl)benzylamine hydrochloride** is not readily available in published literature, a plausible synthetic route can be proposed based on general organic chemistry principles and published methods for analogous compounds. The following is a putative two-step synthesis starting from 3-methylthiobenzaldehyde.

Step 1: Oxidation of 3-(Methylthio)benzaldehyde to 3-(Methylsulfonyl)benzaldehyde

This step involves the oxidation of the sulfide to a sulfone.

- Materials: 3-(Methylthio)benzaldehyde, hydrogen peroxide (30% solution), acetic acid.

- Procedure:

- Dissolve 3-(methylthio)benzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The addition should be done cautiously to control the exothermic reaction.
- After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield 3-(methylsulfonyl)benzaldehyde.

Step 2: Reductive Amination of 3-(Methylsulfonyl)benzaldehyde

This step converts the aldehyde to the corresponding amine.

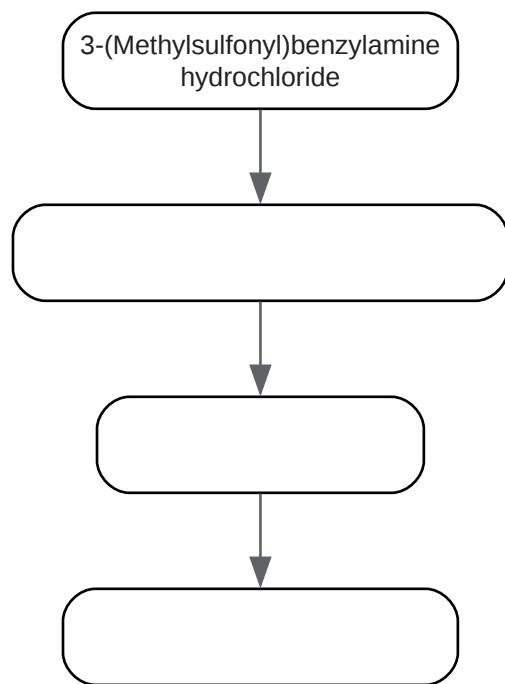
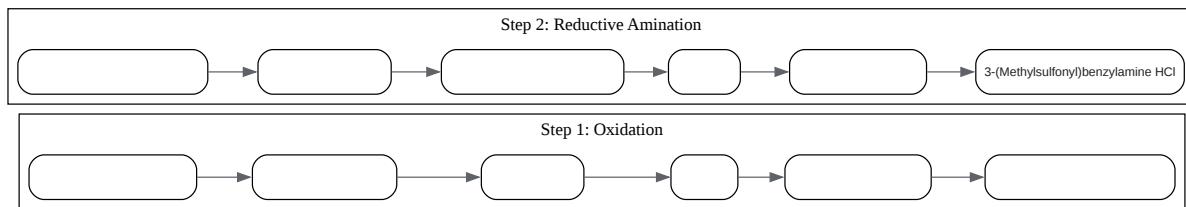
- Materials: 3-(Methylsulfonyl)benzaldehyde, ammonium chloride, sodium cyanoborohydride, methanol.
- Procedure:
 - Dissolve 3-(methylsulfonyl)benzaldehyde in methanol in a round-bottom flask.
 - Add a molar excess of ammonium chloride, followed by the cautious addition of sodium cyanoborohydride in portions.
 - Stir the reaction mixture at room temperature for several hours to overnight.
 - Monitor the reaction by TLC.

- Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid.
- Remove the methanol under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the aqueous layer and basify with a suitable base (e.g., NaOH) to a pH of >10.
- Extract the free amine with an organic solvent (e.g., dichloromethane).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
- Filter the solid, wash with a cold solvent, and dry to obtain **3-(Methylsulfonyl)benzylamine hydrochloride**.

Potential Applications and Biological Activity

Specific biological activities or signaling pathway involvement for **3-(Methylsulfonyl)benzylamine hydrochloride** have not been extensively reported. However, the broader class of sulfonylbenzylamine and related sulfonamide derivatives are known to exhibit a range of biological activities. These include, but are not limited to, antibacterial, antifungal, and anticancer properties. It is plausible that **3-(Methylsulfonyl)benzylamine hydrochloride** could serve as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research and biological screening are necessary to elucidate the specific pharmacological profile of this compound.

Visualizations



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